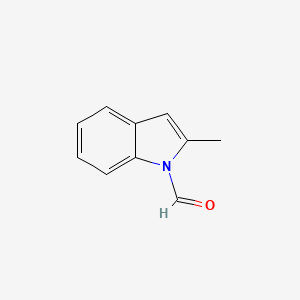

2-Methyl-1H-indole-1-carbaldehyde

Description

Contextualization within Indole (B1671886) Chemistry and its Derivatives

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. chemsynthesis.com This is due to its presence in a wide array of naturally occurring and synthetically designed molecules with significant biological activities. researchgate.netnih.gov The chemistry of indole is characterized by its electron-rich nature, which makes it highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site. prepchem.com

The introduction of substituents onto the indole ring, such as a methyl group, can significantly influence its reactivity. A methyl group at the 2-position, as seen in 2-methylindole (B41428), can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with other reagents.

Furthermore, the substitution on the nitrogen atom of the indole ring, known as N-functionalization, is a common strategy in organic synthesis. N-acylated indoles, including N-formylated derivatives like 2-Methyl-1H-indole-1-carbaldehyde, are often employed to protect the indole nitrogen during synthetic transformations or to direct the regioselectivity of subsequent reactions to other positions on the ring. The formyl group on the nitrogen atom acts as an electron-withdrawing group, which can decrease the nucleophilicity of the indole ring and alter its reactivity towards electrophiles.

Significance of Indole Carbaldehydes as Pivotal Intermediates in Organic Synthesis

Indole carbaldehydes, in general, are highly valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. chemsrc.com The aldehyde functionality is a gateway to a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

The most extensively studied isomer, indole-3-carbaldehyde, is a key precursor for the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceuticals. nih.govorgsyn.orgnist.gov For instance, it can be used to synthesize bis(indolyl)methanes, which have shown promising antimicrobial and antioxidant properties. nii.ac.jp

While less common, N-formyl indoles like this compound also hold potential as important synthetic intermediates. The N-formyl group can be readily introduced and removed, making it a useful protecting group. Moreover, the presence of the aldehyde on the nitrogen atom allows for unique reactivity patterns compared to its C-formylated isomers. For example, it can participate in reactions that specifically target the N-substituent, leading to the formation of novel N-functionalized indole derivatives. The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles highlights the formation of N-substituted indoles from reactions involving aldehydes. nih.gov The reactivity of the aldehyde group in this compound would allow for the synthesis of various derivatives, such as the corresponding alcohol via reduction or carboxylic acid via oxidation.

Interactive Table: Properties of Related Indole Aldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methyl-1H-indole-3-carbaldehyde | C10H9NO | 159.18 | 204-205 chemsynthesis.com |

| 1-Methyl-1H-indole-2-carbaldehyde | C10H9NO | 159.18 | 81-85 chemicalbook.comchemicalbook.com |

| 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | 159.18 | Not specified |

| 1-Methyl-1H-indole-5-carboxaldehyde | C10H9NO | 159.18 | 80-85 sigmaaldrich.com |

| Indole-3-carbaldehyde | C9H7NO | 145.16 | 198-200 nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-methylindole-1-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-7H,1H3 |

InChI Key |

FUDGOBPKIHUXCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 1h Indole 1 Carbaldehyde

Direct N1-Formylation Approaches for 2-Methyl-1H-indole

Direct formylation at the nitrogen atom of 2-methyl-1H-indole offers the most atom-economical route to the target compound. However, the inherent electronic properties of the indole (B1671886) ring favor electrophilic substitution at the C3 position. Consequently, research in this area has focused on the development of specific formylating agents and reaction conditions that promote N1-selectivity.

Exploration of Formylating Reagents and Reaction Conditions

A variety of formylating agents have been investigated for the direct N-formylation of indoles. The choice of reagent and the optimization of reaction parameters are crucial for achieving high yields and regioselectivity.

One common approach involves the use of formic acid in combination with a dehydrating agent. For instance, the use of acetic anhydride (B1165640) with formic acid can generate a mixed anhydride, which serves as the active formylating species. The reaction conditions, such as temperature and solvent, play a critical role in directing the formylation to the nitrogen atom.

Another effective formylating agent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) . This reagent can react with 2-methyl-1H-indole under thermal conditions to yield the N1-formylated product. The reaction typically proceeds by heating the neat reactants or in a high-boiling solvent.

The table below summarizes various direct N1-formylation approaches for indoles, which can be conceptually applied to 2-methyl-1H-indole.

Interactive Data Table: Formylating Reagents for N1-Formylation of Indoles

| Formylating Reagent System | Typical Reaction Conditions | Comments |

| Formic Acid / Acetic Anhydride | Heating, often neat or in a non-polar solvent. | Generates a mixed anhydride in situ. |

| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Heating, neat or in a high-boiling solvent like DMF. | A versatile and reactive formylating agent. |

| Chloral | Low temperature in a suitable solvent. | Can be a highly effective formylating agent for amines. |

| Formic Acid / DCC or EDCI | Room temperature in an organic solvent. | Utilizes carbodiimide (B86325) coupling agents to activate formic acid. |

Catalytic Systems for Regioselective N1-Functionalization

The development of catalytic systems that can selectively promote N1-functionalization over C3-functionalization is a significant area of research. These catalysts often work by coordinating to the indole nitrogen, thereby increasing its nucleophilicity or by directing the formylating agent to the N1 position.

While specific catalytic systems for the N1-formylation of 2-methyl-1H-indole are not extensively documented in publicly available literature, general principles from N-acylation of indoles can be inferred. For example, base-catalyzed approaches, where a strong base is used to deprotonate the indole N-H, can enhance the nucleophilicity of the nitrogen atom, favoring subsequent reaction with a formylating agent.

Recent advancements in catalysis have also explored the use of carbon dioxide (CO2) as a C1 source for formylation reactions. In the presence of a suitable reducing agent, such as a hydrosilane, and a catalyst, CO2 can be utilized for the N-formylation of amines. acs.orgrsc.org The application of such systems to 2-methyl-1H-indole could offer a green and sustainable route to the target compound. nih.gov

Multi-Step Synthetic Routes to 2-Methyl-1H-indole-1-carbaldehyde

Multi-step syntheses provide an alternative and often more controlled approach to this compound, circumventing the regioselectivity challenges of direct formylation. These routes typically involve the construction of the indole ring from acyclic precursors or the modification of a pre-formed indole derivative.

Precursor Synthesis and Subsequent Derivatization

One strategy involves the synthesis of 2-methyl-1H-indole first, followed by a separate N-formylation step. The synthesis of 2-methyl-1H-indole itself can be achieved through various established methods, such as the Fischer indole synthesis. Once 2-methyl-1H-indole is obtained, it can be N-formylated using conditions that favor N1-alkylation over C3-alkylation. This often involves the use of a strong base to generate the indolide anion, which then reacts with a formylating agent.

Another approach is to start with a precursor that already contains a nitrogen atom destined to become the indole nitrogen, and to introduce the formyl group at an early stage. For example, the formylation of an appropriately substituted aniline (B41778) derivative can be a key step.

Ring-Closing Strategies Leading to the Indole Core with N1-Substitution

Several named reactions in organic chemistry provide powerful tools for the construction of the indole nucleus. Adapting these methods to incorporate an N1-formyl group is a key strategy for the synthesis of this compound.

The Leimgruber-Batcho indole synthesis is a versatile method that starts from an o-nitrotoluene derivative. wikipedia.orgresearchgate.netclockss.org In the context of synthesizing the target molecule, one could envision starting with an appropriately substituted o-nitrotoluene. The key step involves the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which upon reductive cyclization, would yield the indole ring. wikipedia.orgresearchgate.netclockss.org If the reaction conditions could be controlled to introduce a formyl group onto the nitrogen during or after cyclization, this would provide a viable route.

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com To synthesize this compound via this route, one would need to start with a phenylhydrazine that is already N-formylated. The subsequent condensation with an appropriate carbonyl compound, followed by cyclization, would lead to the desired N1-formylated indole.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. In the context of this compound synthesis, several strategies can be employed to enhance the environmental compatibility of the process.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. unina.itresearchgate.net The application of microwave irradiation to the N-formylation of 2-methyl-1H-indole could potentially improve the efficiency of the reaction and reduce energy consumption compared to conventional heating methods.

Solvent-free reaction conditions represent another key principle of green chemistry. nih.gov Performing reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. The direct reaction of 2-methyl-1H-indole with a formylating agent under solvent-free conditions, possibly with microwave assistance, would be a highly desirable green synthetic route.

The use of catalytic methods , particularly those that utilize abundant and non-toxic reagents, is also central to green chemistry. As mentioned earlier, the development of catalytic systems for the N-formylation of indoles using CO2 as a C1 source is a promising area of research that aligns with the principles of green and sustainable chemistry. acs.orgrsc.orgnih.gov

The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound.

Interactive Data Table: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Atom Economy | Direct N1-formylation of 2-methyl-1H-indole. | Minimizes the formation of byproducts. |

| Use of Catalysis | Catalytic N-formylation using CO2 and a reducing agent. acs.orgrsc.orgnih.gov | Avoids stoichiometric and often toxic reagents. |

| Benign Solvents/Solvent-Free Conditions | Performing N-formylation under solvent-free conditions. nih.gov | Reduces waste and environmental impact. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate the reaction. unina.itresearchgate.net | Shorter reaction times and reduced energy consumption. |

Scalable Synthetic Protocols for Research and Potential Industrial Applications

The development of scalable synthetic protocols for this compound is crucial for its availability in both advanced research and potential industrial applications. While specific large-scale manufacturing processes for this exact compound are not extensively detailed in publicly available literature, scalable syntheses can be proposed based on established and robust methodologies for the N-formylation of indoles. The most direct and industrially feasible approach involves the formylation of the readily available starting material, 2-methylindole (B41428).

A promising strategy for the large-scale synthesis of this compound is the direct N-formylation of 2-methylindole using a suitable formylating agent. This method avoids the complexities of building the indole ring system and focuses on the efficient introduction of the N-carbaldehyde group. One such effective method involves the use of neat formic acid, which has been shown to efficiently N-formylate various indole derivatives and other amines. tandfonline.com This approach is advantageous for industrial applications due to the low cost and availability of formic acid, the absence of a need for a separate solvent, and straightforward workup procedures.

An alternative scalable method could be adapted from the Vilsmeier-Haack reaction, which is a classic and industrially significant method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comsemanticscholar.org While typically used for C-3 formylation of indoles, modifications or different workup conditions can sometimes lead to N-formylation, or the Vilsmeier reagent can be used with N-unsubstituted indoles under specific conditions to achieve formylation at the nitrogen atom. semanticscholar.orgijpcbs.com However, the use of phosphorus oxychloride and dimethylformamide (DMF) requires careful handling and waste management on an industrial scale. ijpcbs.comacs.org

A proposed scalable protocol based on the formic acid methodology is outlined below. This process is selected for its operational simplicity, cost-effectiveness, and high potential yield, making it suitable for producing kilogram quantities of the target compound.

Proposed Scalable Protocol: N-Formylation of 2-Methylindole with Formic Acid

This protocol involves the direct reaction of 2-methylindole with an excess of formic acid, which acts as both the formylating agent and the solvent. The reaction is typically heated to drive it to completion, and the product is isolated through a simple aqueous workup.

Interactive Data Table: Proposed Scalable Reaction Parameters

| Parameter | Value/Condition | Notes |

| Starting Material | 2-Methylindole | Commercially available and relatively inexpensive. |

| Formylating Agent | Formic Acid (98-100%) | Acts as both reagent and solvent. tandfonline.com |

| Reactant Ratio | 1 : 10-20 (2-Methylindole : Formic Acid) | A significant excess of formic acid is used to ensure complete conversion. |

| Temperature | 80-100 °C | Heating is required to drive the reaction efficiently. |

| Reaction Time | 4-8 hours | Monitored by TLC or HPLC for completion. |

| Workup | 1. Cooling to room temperature. 2. Slow addition to ice-water. 3. Neutralization with a base (e.g., NaHCO₃). 4. Filtration of the precipitated solid. 5. Washing with water and drying. | Standard and scalable aqueous workup procedure. |

| Purification | Recrystallization (e.g., from ethanol/water) | To obtain high-purity product. |

| Expected Yield | 75-90% | Based on similar N-formylations of 3-alkylindoles. tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1h Indole 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Detailed experimental NMR data, including ¹H and ¹³C chemical shifts and coupling constants, are not available for 2-Methyl-1H-indole-1-carbaldehyde. Consequently, a full structural assignment and conformational analysis based on NMR techniques cannot be provided.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H NMR spectra and the corresponding assignments of proton chemical shifts and coupling constants for this compound are not documented in the searched scientific literature.

Carbon-13 NMR (¹³C NMR) Characterization of Carbonyl and Indole (B1671886) Ring Carbons

Experimentally determined ¹³C NMR data characterizing the carbonyl and indole ring carbons of this compound are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

While 2D NMR techniques are essential for confirming molecular structure, no published COSY, HSQC, or HMBC spectra for this compound could be found to establish the connectivity and spatial relationships between protons and carbons.

Vibrational Spectroscopy (FT-IR, Raman) of the N1-Carbaldehyde Moiety and Indole Ring

Specific FT-IR and Raman spectroscopic data, which would reveal the characteristic vibrational frequencies of the N1-carbaldehyde and the indole ring of this compound, are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry data to confirm the exact molecular formula (C₁₀H₉NO) and to analyze the fragmentation pathways of this compound have not been reported in the available resources.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state molecular structure, bond lengths, bond angles, and intermolecular interactions is not available.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

The UV spectrum of the parent indole molecule in the gas phase exhibits absorption maxima around 287 nm, 267 nm, and a more intense band near 217 nm. nist.gov These absorptions are attributed to π → π* transitions within the aromatic system. The band around 280-290 nm is often referred to as the ¹Lb band, while the one around 260-270 nm is the ¹La band.

The introduction of substituents onto the indole ring can cause shifts in these absorption bands (bathochromic or hypsochromic) and changes in their intensities (hyperchromic or hypochromic effects). A methyl group, such as the one at the 2-position in the target molecule, is generally considered an auxochrome. For instance, 2-methyl-1H-indole shows absorption maxima at approximately 280 nm and 288 nm. nist.gov

The most significant influence on the electronic spectrum of this compound is expected from the N-formyl group (-CHO) attached to the indole nitrogen. This group acts as a chromophore itself and its interaction with the indole π-system can significantly alter the electronic transitions. The nitrogen lone pair, which is part of the aromatic sextet of the indole ring, can be delocalized towards the carbonyl group of the formyl substituent. This extended conjugation is expected to result in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted indole or 2-methylindole (B41428).

Furthermore, the carbonyl group introduces the possibility of an n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths.

Detailed theoretical and experimental studies on 1-methylindole (B147185) have provided insights into the electronic properties of N-substituted indoles. dergipark.org.trresearchgate.net These studies indicate that N-methylation can influence the electron density and electronic transition energies of the indole system. dergipark.org.tr The formyl group, being more electron-withdrawing than a methyl group, would have a more pronounced effect on the electronic spectrum.

To illustrate the expected spectral characteristics, a comparison with related indole-carbaldehydes is useful. For example, 1-methyl-1H-indole-3-carbaldehyde, which has a similar N-substitution and a carbonyl group in conjugation with the indole ring, would provide a reasonable model for estimating the absorption regions. nih.govrsc.org

The following table summarizes the UV absorption data for indole and some of its relevant derivatives to provide a comparative context for the anticipated spectral properties of this compound.

| Compound | Solvent | λmax (nm) | log ε | Reference |

| Indole | Gas Phase | 287, 267, 217 | - | nist.gov |

| 2-Methyl-1H-indole | - | 280, 288 | - | nist.gov |

| 1-Methyl-1H-indole-2-carbaldehyde | - | - | - | sigmaaldrich.com |

| 1-Methyl-1H-indole-3-carbaldehyde | - | - | - | nih.govrsc.org |

| 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | - | - | - |

Note: Specific λmax and molar absorptivity (ε) values for this compound and some related compounds were not available in the cited literature. The table is intended to show the types of compounds considered for comparative analysis.

Chemical Reactivity and Transformation Pathways of 2 Methyl 1h Indole 1 Carbaldehyde

Reactions at the N1-Carbaldehyde Group

The N1-carbaldehyde group, an N-formyl group, possesses a carbonyl center that is susceptible to a variety of transformations typical of aldehydes, including oxidation, reduction, and nucleophilic attack.

Oxidation Reactions to N1-Carboxylic Acid Derivatives

The aldehyde functionality of 2-methyl-1H-indole-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2-methyl-1H-indole-1-carboxylic acid. This transformation is a standard organic reaction, and various oxidizing agents can be employed. The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted side reactions on the electron-rich indole (B1671886) nucleus.

Commonly used reagents for the oxidation of aldehydes to carboxylic acids are effective in this context. These include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder options for sensitive substrates. organic-chemistry.org Modern, more selective methods utilize reagents such as Oxone (potassium peroxymonosulfate), pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆), or organocatalytic systems like N-hydroxyphthalimide (NHPI) under aerobic conditions. organic-chemistry.org For instance, sodium perborate (B1237305) in acetic acid is an effective system for converting aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

Table 1: Selected Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Reagent/System | Conditions | Characteristics |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Strong oxidant, can lead to over-oxidation |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong, acidic conditions |

| Oxone | Acetonitrile/Water | Mild, metal-free |

| PCC / H₅IO₆ | Acetonitrile | Catalytic, mild |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, aerobic, metal-free |

| Sodium Perborate (NaBO₃) | Acetic Acid | Effective for aromatic aldehydes |

Reduction Reactions to N1-Methyl and N1-Hydroxymethyl Indole Derivatives

The carbonyl group of the N1-carbaldehyde can undergo reduction to yield two primary products: 2-methyl-1H-indole (via complete reduction to a methyl group) or (2-methyl-1H-indol-1-yl)methanol (via partial reduction to a hydroxymethyl group).

Partial reduction to the primary alcohol is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both capable of reducing aldehydes to primary alcohols. libretexts.org NaBH₄ is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol. libretexts.orgwizeprep.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comyoutube.com

Table 2: Reduction Products and Corresponding Reagents

| Target Product | Reagent(s) | Conditions |

| (2-Methyl-1H-indol-1-yl)methanol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, room temp. |

| (2-Methyl-1H-indol-1-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF; 2. H₂O workup |

| 1,2-Dimethylindole | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, reflux |

| 1,2-Dimethylindole | Wolff-Kishner (H₂NNH₂ / KOH) | High-boiling solvent (e.g., ethylene (B1197577) glycol), heat |

| 1,2-Dimethylindole | Clemmensen (Zn(Hg) / HCl) | Heat |

Condensation Reactions and Formation of N1-Imine Derivatives (Schiff Bases)

Like other aldehydes, this compound can react with primary amines to form N1-imine derivatives, commonly known as Schiff bases. This condensation reaction typically occurs under mild heating and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is often catalyzed by a trace amount of acid. Water is eliminated in the process, and its removal can drive the equilibrium towards the product. nih.gov

The formation of these iminium intermediates is a key step in various synthetic transformations, including reductive amination, where the initially formed imine is subsequently reduced in situ to an amine.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the N1-carbaldehyde group is a prime target for a wide array of nucleophiles. tcichemicals.com This nucleophilic addition reaction is a fundamental process in carbonyl chemistry, leading to the formation of a tetrahedral alkoxide intermediate. jk-sci.com The hybridization of the carbonyl carbon changes from sp² to sp³, and subsequent protonation of the alkoxide yields the final addition product. jk-sci.com

Various nucleophiles can participate in this reaction:

Hydride Reagents: As discussed in the reduction section, reagents like NaBH₄ and LiAlH₄ act as sources of the hydride nucleophile (H⁻), leading to the formation of an alcohol. libretexts.orgnih.gov

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup.

Cyanide: The cyanide ion (CN⁻), typically from sources like HCN or NaCN, adds to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.

Ylides: In the Wittig reaction, a phosphorus ylide adds to the aldehyde, ultimately replacing the carbonyl oxygen with a carbon-carbon double bond to form an alkene.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the indole nitrogen, although it is sterically more hindered than a simple aliphatic or aromatic aldehyde.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution readily. However, the N1-formyl group significantly alters this reactivity profile.

Regioselectivity Profile of the Indole Nucleus in the Presence of N1-Carbaldehyde

The N1-carbaldehyde group is a strong electron-withdrawing group (EWG). It deactivates the indole ring towards electrophilic aromatic substitution by pulling electron density away from the bicyclic system through resonance and inductive effects. This deactivation makes substitution reactions more difficult compared to unsubstituted or N-alkylated indoles.

For electrophilic substitution reactions like nitration and halogenation, the regioselectivity is a balance between the activating effect of the C2-methyl group (weakly activating, ortho-, para-directing relative to itself) and the strong deactivating and meta-directing influence of the N1-formyl group. Studies on the nitration of 2-methylindole (B41428) itself show that substitution can occur at C3, C5, or C6 depending on the reaction conditions. umn.edursc.orgumn.edu For an N-acylated indole, electrophilic attack is generally disfavored at C3 and is often directed to the C5 or C6 positions of the benzene (B151609) ring. For instance, nitration of 2-methylindole in concentrated nitric acid can lead to 3,6-dinitro-2-methylindole. umn.edu

Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) on deactivated indoles (e.g., those with N-EWG) can sometimes be directed to the C2 position, though this position is already occupied in the title compound. acs.org Therefore, halogenation would be expected to occur on the benzene portion of the ring, likely at C5 or C6.

Nucleophilic aromatic substitution on the indole ring is generally rare unless the ring is activated by multiple strong electron-withdrawing groups. The presence of the single N1-formyl group is typically insufficient to facilitate such reactions.

Halogenation, Nitration, and Sulfonation Studies

The presence of the N-formyl group, an electron-withdrawing moiety, deactivates the pyrrole (B145914) ring of the indole nucleus towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the electron-rich benzene ring, primarily at the C5 position.

While specific studies on this compound are not extensively documented, the reactivity patterns of analogous N-acylindoles provide valuable insights. For instance, the halogenation of N-acylindoles typically yields the 5-halo derivative as the major product. An efficient and mild method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent in water has been developed, and this methodology has been successfully applied to 2-methyl-1H-indole, yielding the corresponding iodinated product in 78% yield. nih.gov

Similarly, nitration of N-acetyl-2,3-dimethylindole has been shown to produce the 5-nitro derivative. This suggests that nitration of this compound would also likely yield the 5-nitro-2-methyl-1H-indole-1-carbaldehyde. The regioselectivity is governed by the directing effect of the N-formyl group, which deactivates the C3 position and favors substitution on the carbocyclic ring.

Sulfonation reactions are expected to follow a similar trend, with the sulfonic acid group being introduced at the C5 position. The specific conditions for these reactions, such as the choice of reagent and solvent, would be critical in achieving high yields and regioselectivity.

| Reaction | Expected Major Product | Rationale |

|---|---|---|

| Halogenation (e.g., with NBS, NCS) | 5-Halo-2-methyl-1H-indole-1-carbaldehyde | The N-formyl group deactivates the pyrrole ring, directing electrophilic attack to the benzene ring. |

| Nitration (e.g., with HNO₃/H₂SO₄) | 5-Nitro-2-methyl-1H-indole-1-carbaldehyde | Analogous to the nitration of other N-acylindoles. |

| Sulfonation (e.g., with H₂SO₄/SO₃) | 2-Methyl-1-formyl-1H-indole-5-sulfonic acid | The C5 position is electronically favored for electrophilic attack. |

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions have revolutionized the functionalization of heterocyclic compounds, and this compound is a versatile substrate for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. mdpi.comresearchgate.netnih.gov For these reactions to be applied to this compound, a halogen substituent is typically required on the indole ring. The synthesis of halo-derivatives, as discussed in the previous section, would provide the necessary precursors for these transformations. For instance, 5-bromo-2-methyl-1H-indole-1-carbaldehyde could be coupled with a variety of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents at the C5 position. The N-formyl group is generally stable under these reaction conditions and serves to protect the indole nitrogen. researchgate.net

Direct C-H functionalization offers a more atom-economical approach to modifying the indole scaffold, avoiding the need for pre-halogenation. nih.gov The N-formyl group can act as a directing group in such reactions, guiding the metal catalyst to specific C-H bonds. acs.org While research on this compound is limited, studies on related N-acyl indoles have shown that the regioselectivity of C-H functionalization can be controlled by the choice of directing group and catalyst. For example, the use of a removable directing group on the indole nitrogen has been shown to direct arylation to the C4 and C7 positions. nih.govacs.org In some cases, the formyl group at the C3 position has been shown to direct C4-arylation. nih.govacs.org It is plausible that the N-formyl group in this compound could direct C-H activation to the C7 position, leading to the formation of 7-functionalized derivatives. The functionalization of the 2-methyl group is also a possibility through the generation of a C,N-dianion. rsc.org

The carbaldehyde group at the N1 position is a potential site for catalytic asymmetric additions, which would introduce a new stereocenter into the molecule. wikipedia.orgrsc.org Reactions such as asymmetric allylation, aldol (B89426), or cyanation reactions could be envisioned. These transformations would require a chiral catalyst to control the stereochemical outcome. The development of such reactions would provide access to a range of enantioenriched indole derivatives with potential applications in medicinal chemistry. While specific examples with this compound are not yet reported, the general principles of asymmetric catalysis suggest that this is a feasible and promising area for future research. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. wikipedia.orgorganic-chemistry.org Indole derivatives are frequently used as components in MCRs. nih.govnih.govrsc.org While the direct use of this compound in MCRs has not been extensively explored, its structural features suggest several possibilities. The N-formyl group might participate directly in the reaction, or it could be cleaved under the reaction conditions. For example, in the Ugi or Passerini reactions, the aldehyde component is a key reactant. It is conceivable that under certain conditions, the N-formyl group of this compound could be transferred or participate as the aldehyde component, leading to novel heterocyclic structures. Alternatively, the indole nucleus itself could act as a nucleophile in reactions such as the Mannich or Biginelli reactions.

| Reaction | Potential Role of this compound | Potential Product Type |

|---|---|---|

| Ugi Reaction | As the indole component or potentially as an aldehyde source after N-formyl cleavage. | Complex amides and peptidomimetics. |

| Passerini Reaction | As the indole component or potentially as an aldehyde source. | α-Acyloxy carboxamides. |

| Mannich Reaction | As the nucleophilic indole component. | Indolyl-methylamines. |

| Biginelli Reaction | As the nucleophilic indole component. | Indolyl-dihydropyrimidinones. |

Investigation of Ring-Opening and Ring-Closing Transformations of the Indole Nucleus

The indole ring is generally stable, but under specific conditions, it can undergo ring-opening or ring-closing (skeletal rearrangement) reactions. researchgate.net These transformations can lead to the formation of other heterocyclic systems or highly functionalized acyclic compounds. For N-acylindoles, oxidative cleavage of the C2-C3 bond is a known transformation, often leading to the formation of N-acyl-2-aminobenzaldehydes or related structures. This type of ring-opening could potentially be applied to this compound, providing access to a different class of chemical scaffolds.

Ring-closing reactions, or skeletal rearrangements, could also be envisioned. For example, intramolecular cyclization reactions involving a substituent introduced at the C7 position could lead to the formation of novel polycyclic indole derivatives. The N-formyl group could play a role in facilitating or directing these transformations.

Computational Chemistry and Mechanistic Insights into 2 Methyl 1h Indole 1 Carbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it a popular choice for studying polyatomic systems like indole (B1671886) derivatives.

Geometry Optimization and Energetic Landscape Exploration

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the global minimum on the potential energy surface) is determined. For 2-Methyl-1H-indole-1-carbaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Studies on similar molecules, such as 2-methylindole (B41428), have utilized DFT methods like B3LYP with basis sets such as def2-TZVPPD for geometry optimization. nist.gov These calculations provide insights into the planarity of the indole ring and the orientation of the methyl and carbaldehyde substituents. The energetic landscape can be further explored to identify different conformers (rotational isomers) and the energy barriers between them. For instance, the rotation of the 1-carbaldehyde group relative to the indole ring would be a key conformational feature to investigate.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The electron-withdrawing carbaldehyde group would significantly lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted indole. Computational studies on various indole derivatives have shown that substituents can significantly tune the HOMO and LUMO energy levels and, consequently, the reactivity. researchgate.netresearchgate.net For example, the aldehyde group is known to lower the LUMO energy, enhancing the electrophilicity of the compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for Indole Derivatives (Hypothetical Data Based on General Trends)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.8 | -0.5 | 5.3 |

| 2-Methylindole | -5.7 | -0.4 | 5.3 |

| Indole-1-carbaldehyde | -6.1 | -1.5 | 4.6 |

| This compound | -6.0 | -1.4 | 4.6 |

This table presents hypothetical data to illustrate the expected trends in FMO energies upon substitution. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Property Predictions

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations can aid in the interpretation of experimental spectra. uq.edu.aursc.org

For this compound, characteristic vibrational modes would include the N-H stretch (if present, though in the 1-carbaldehyde it is substituted), C-H stretches of the aromatic and methyl groups, C=O stretch of the aldehyde, and various ring stretching and bending modes. researchgate.netnih.gov DFT calculations, often using the B3LYP functional, have shown good agreement with experimental vibrational spectra for indole and its derivatives. rsc.orgresearchgate.net For instance, in a study on indole, the BLYP/6-31G(d) method provided an RMSD of 31 cm⁻¹ for all vibrational modes compared to experimental data. rsc.org

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions, identifying intermediates and transition states, and determining the energy barriers that govern reaction rates.

Transition State Analysis and Determination of Activation Barriers

To study a chemical reaction, such as the formylation of 2-methylindole to produce an indole-1-carbaldehyde derivative, computational chemists locate the transition state (TS) structure for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier implies a faster reaction rate. For example, in the Vilsmeier-Haack formylation of thiophene (B33073) derivatives, a related heterocyclic system, kinetic studies have shown that the rate-determining step can be either the formation of the Vilsmeier reagent or its attack on the aromatic ring, depending on the substrate's reactivity. rsc.org Computational studies on the Rhodium(II)-catalyzed C-H functionalization of indoles have used DFT to investigate different mechanistic pathways, such as those involving an enol or an oxocarbenium ylide intermediate. acs.org

Solvation Effects and Catalytic Cycle Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. aip.orgrsc.org

Studies on indole and its derivatives have shown that both implicit and explicit solvation models are crucial for accurately describing their spectroscopic and reactive properties in solution. rsc.orgaip.orgnih.gov For instance, modeling mutual polarization between indole and water molecules was found to be a dominant factor in accurately reproducing its absorption spectrum. aip.orgnih.gov

In the context of a catalytic reaction, such as a metal-catalyzed cross-coupling to synthesize a substituted indole, computational chemistry can be used to model the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states in the cycle, providing a detailed understanding of the catalyst's role and the factors that influence its efficiency and selectivity.

Molecular Docking and Dynamics Simulations in the Context of Ligand Design for Chemical Probes or Catalysis

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor, as well as to understand the dynamic behavior of the complex over time. While specific docking studies on this compound are not extensively reported, research on analogous indole structures provides a strong basis for understanding its potential interactions.

For instance, a study on 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde , a derivative of the target compound, utilized AutoDock 4.2 to investigate its binding efficiency against bacterial proteins. researchgate.net The research predicted that the ligand would have a better binding efficiency with the receptor surface of Gram-positive bacteria S. aureus compared to the Gram-negative N. meningitidis. researchgate.net This suggests that the indole scaffold, even with different substituents, can be a promising starting point for designing species-specific antibacterial agents.

Similarly, molecular docking studies on other indole derivatives have been crucial in identifying their potential as inhibitors for various enzymes. For example, docking simulations of (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) with the nicotinic acetylcholine (B1216132) receptor have been performed to understand its binding mode and potential as a modulator of this important neurological target. jocpr.com These studies highlight the utility of the indole nucleus in designing compounds with specific biological activities.

The general approach in such studies involves preparing the 3D structure of the ligand and the target protein, followed by a docking simulation that explores various possible binding poses of the ligand within the active site of the protein. The best poses are then scored based on the calculated binding energy, which provides an estimate of the binding affinity.

Table 1: Representative Molecular Docking Data for an Indole Derivative

| Ligand | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | S. aureus receptor | AutoDock 4.2 | Data not specified | Not specified |

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | N. meningitidis receptor | AutoDock 4.2 | Data not specified | Not specified |

Note: Specific binding energy values and interacting residues for the docking of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde were not detailed in the available literature.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Synthetic Efficiency

For example, a QSAR modeling study was performed on a series of 2-phenylindole-3-carbaldehyde derivatives to understand their structural requirements as antimitotic agents. nih.gov This study utilized various statistical methods and found that electrostatic potential charges of atoms, increased surface area, and the presence of bulky groups at specific positions were important for the observed biological activity. nih.gov Such findings are crucial for the rational design of more potent analogues.

The general principle of QSAR involves the calculation of a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with an experimentally determined activity or property using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds.

In the context of chemical reactivity and synthetic efficiency for indole carbaldehydes, a QSAR model could be developed to predict reaction yields or rates based on descriptors of the starting materials and reagents. For instance, descriptors could include the electronic properties of the indole ring, the steric hindrance around the carbaldehyde group, and the properties of the solvent and catalyst used in a particular reaction. Such a model would be invaluable for optimizing synthetic routes and for the in silico screening of potential reaction conditions.

Table 2: Key Aspects of a Hypothetical QSAR Study for Indole Carbaldehyde Synthesis

| Aspect | Description |

| Dependent Variable | Reaction yield (%) or reaction rate constant (k). |

| Independent Variables (Descriptors) | Electronic descriptors (e.g., Hammett constants, atomic charges), Steric descriptors (e.g., Taft steric parameters, molecular volume), Topological descriptors (e.g., connectivity indices), Quantum chemical descriptors (e.g., HOMO/LUMO energies). |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Validation | Internal validation (e.g., leave-one-out cross-validation), External validation (using a test set of compounds not included in the model development). |

Supramolecular Interactions and Crystal Packing Analysis based on Crystallographic Data

The solid-state structure of a molecule, determined through X-ray crystallography, provides definitive information about its conformation and the non-covalent interactions that govern its packing in the crystal lattice. While the crystal structure of this compound has not been reported, the crystallographic data of a closely related derivative, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde , offers significant insights. researchgate.net

The crystal structure of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde reveals that the molecule crystallizes in the monoclinic space group P2/c. researchgate.net The molecular structure is stabilized by a weak intramolecular C-H···O hydrogen bond. researchgate.net The crystal packing is primarily governed by weak intermolecular C-H···O hydrogen bonds and π–π stacking interactions between the indole rings of adjacent molecules. researchgate.net The centroid-centroid distance between the five- and six-membered rings of the indole group in neighboring molecules is reported to be 3.6871 (9) Å, indicative of significant π–π interactions. researchgate.net

Similarly, the crystal structure of 5-Methyl-1H-indole-3-carbaldehyde shows that the molecules are linked into chains by N-H···O hydrogen bonds. iucr.orgnih.gov These chains are further connected by C-H···π interactions, forming layers. iucr.orgnih.gov

Table 3: Crystallographic Data for a Related Indole Carbaldehyde Derivative

| Parameter | 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde researchgate.net | 5-Methyl-1H-indole-3-carbaldehyde iucr.org |

| Chemical Formula | C₁₆H₁₃NO₃S | C₁₀H₉NO |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2/c | Pca2₁ |

| a (Å) | 11.6305 (5) | 16.9456 (19) |

| b (Å) | 8.4039 (4) | 5.7029 (6) |

| c (Å) | 14.3128 (8) | 8.6333 (9) |

| β (˚) | 93.126 (1) | 90 |

| Volume (ų) | 1396.87 (12) | 834.31 (15) |

| Z | 4 | 4 |

| Key Supramolecular Interactions | C-H···O hydrogen bonds, π–π stacking | N-H···O hydrogen bonds, C-H···π interactions |

Applications of 2 Methyl 1h Indole 1 Carbaldehyde in Organic Synthesis and Materials Science

Role as a Versatile Building Block for the Construction of Complex Heterocyclic Systems

2-Methyl-1H-indole-1-carbaldehyde serves as a crucial starting material and intermediate for the synthesis of a wide array of complex heterocyclic compounds. Its inherent reactivity, stemming from the aldehyde functional group and the indole (B1671886) nucleus, allows for its participation in various cyclization and condensation reactions. The carbonyl group readily undergoes C-C and C-N bond-forming reactions, making it a valuable precursor for constructing diverse heterocyclic frameworks. researchgate.net

For instance, it is utilized in the synthesis of γ-carbolines. The aldehyde functionality is essential for the initial condensation step in these reactions. The reaction conditions can be fine-tuned by modifying substituents and reaction parameters to achieve optimal yields and selectivity.

The compound also participates in reactions with active methylene (B1212753) compounds to yield various condensation products. For example, its reaction with 1,3-dimethylbarbituric acid or malononitrile (B47326) results in Crotonic condensation products while retaining the oxirane ring in derivatives containing one. researchgate.netosi.lv Furthermore, its reaction with aroylglycines can lead to the formation of an oxazolone (B7731731) ring, demonstrating its utility in constructing multi-ring systems. researchgate.netosi.lv

A notable application is in the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov This is achieved through the condensation of 1H-indole-3-carboxaldehyde derivatives with anthranilamides. nih.gov The reaction conditions for such syntheses are often optimized by screening various Brønsted acids and solvents to maximize the yield of the desired quinazolinone products. nih.gov

| Reactant | Reagent/Conditions | Product | Reference |

| 2-Methylindole-3-carboxaldehyde | Benzenesulfonyl chloride, NaOH, Tetrabutylammonium hydrogensulfate | 2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde | researchgate.net |

| Indole-3-carbaldehyde | Epichlorohydrin | 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | researchgate.netosi.lv |

| 1H-Indole-3-carboxaldehyde | Anthranilamide, p-TSA, Acetonitrile | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | nih.gov |

| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | 1,3-Dimethylbarbituric acid or Malononitrile | Crotonic condensation products | researchgate.netosi.lv |

| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | Aroylglycines, Acetic anhydride (B1165640) | Indolylmethyleneoxazolone derivatives | researchgate.netosi.lv |

Precursor in the Synthesis of Highly Functionalized N-Substituted Indole Derivatives

The nitrogen atom of the indole ring in this compound can be readily substituted, making it a valuable precursor for a variety of N-substituted indole derivatives. A straightforward and efficient method for N-alkylation involves using a mixture of different bases in a solvent like DMF, which can be performed under both conventional heating and microwave irradiation conditions. researchgate.net Microwave-assisted synthesis has been shown to provide excellent yields and significantly reduce reaction times for these transformations. researchgate.net

For example, the reaction of indole-3-carbaldehyde derivatives with various alkylating agents in the presence of bases like potassium hydroxide (B78521) and anhydrous potassium carbonate in DMF leads to the corresponding N-substituted indole-3-carbaldehyde derivatives in good yields. researchgate.net These N-substituted products can then be further elaborated. For instance, they can undergo Claisen-Schmidt condensation with ketones like 1-biphenyl-4-yl-ethanone to produce indolylchalcone derivatives. researchgate.net

Furthermore, the aldehyde group can be transformed into other functionalities. For example, 1-Methyl-1H-indole-4-carbaldehyde can be reacted with methylamine (B109427) to form an imine, which is then reduced with sodium borohydride (B1222165) to yield N-methyl(1-methyl-1H-indol-4-yl)methanamine. This highlights the utility of the carbaldehyde as a handle for introducing diverse substituents on the indole nitrogen and at the 3-position.

| Starting Material | Reagents | Product | Reference |

| Indole-3-carbaldehyde derivatives | Alkylating agents, KOH, K2CO3, DMF | N-substituted indole-3-carbaldehyde derivatives | researchgate.net |

| N-substituted indole-3-carbaldehyde derivatives | 1-Biphenyl-4-yl-ethanone | Indolylchalcone derivatives | researchgate.net |

| 1-Methyl-1H-indole-4-carbaldehyde | 1. Methylamine 2. Sodium borohydride | N-methyl(1-methyl-1H-indol-4-yl)methanamine |

Development of Novel Catalytic Systems Based on this compound Scaffolds

While direct applications of this compound itself as a catalyst are not extensively documented, its derivatives are instrumental in the development of novel catalytic systems. The indole scaffold provides a versatile platform for the design and synthesis of ligands for metal-catalyzed reactions and organocatalysts.

For instance, indole derivatives can be incorporated into more complex molecular architectures that act as catalysts. An example is the use of sterically demanding aminocatalysts for the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives. rsc.org In this transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes, the aminocatalyst plays a crucial role in inhibiting the isomerization of the cycloolefin product. rsc.org

Furthermore, the functional groups on the indole ring can be modified to create ligands for transition metal catalysis. The development of chiral camphor-based Rh(I) catalysts functionalized with a sulfur moiety, which have been evaluated in the asymmetric ring opening of N-protected bicyclic substrates, showcases the potential of indole-based structures in asymmetric synthesis. acs.org While not directly derived from this compound, this illustrates the broader principle of utilizing the indole core in catalysis.

Applications in the Design and Synthesis of Advanced Organic Materials

The unique electronic properties of the indole nucleus make this compound and its derivatives promising candidates for the development of advanced organic materials with applications in optoelectronics and other functional areas. The ability to modify the indole core and introduce various functional groups allows for the fine-tuning of their photophysical and electronic characteristics.

Derivatives of indole-3-carbaldehyde have been investigated for their potential in materials science. For example, introducing an ethynyl (B1212043) group at the 2-position of the indole ring through reactions like the Sonogashira coupling can enhance π-conjugation, making the resulting derivative useful for materials science applications.

Furthermore, 1-(Oxiran-2-ylmethyl)-1H-indoles and carbazoles, which can be synthesized from indole-carbaldehyde precursors, have been utilized in the preparation of compounds with photosemiconductor properties. researchgate.net The presence of both a carbonyl group and an oxiranylmethyl group in the same molecule provides two reactive centers for further chemical modification, expanding the synthetic possibilities for creating novel materials. researchgate.net

Utilization in the Preparation of Chemical Probes for Mechanistic Organic Chemistry Studies

The distinct structure and reactivity of this compound and its derivatives make them suitable for use as chemical probes to investigate reaction mechanisms and study molecular interactions.

The aldehyde group can participate in various reactions, and by tracking the transformation of this group, insights into the reaction pathway can be gained. For example, in the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, the formation of indole-1-carbinol as an intermediate, observed through GC-MS analysis, provides a clue to the reaction mechanism. nih.gov This intermediate is proposed to be generated through the nucleophilic attack of the indole nitrogen on formaldehyde, a process that can be influenced by the choice of base. nih.gov

The reactivity of the indole ring itself can also be probed. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, and the regioselectivity of these reactions can be studied using derivatives of this compound. Understanding how different substituents on the indole ring and the nitrogen atom influence the outcome of a reaction is crucial for designing selective synthetic methods.

Future Research Directions and Unexplored Avenues for 2 Methyl 1h Indole 1 Carbaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for the synthesis of indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, are well-established, future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Methyl-1H-indole-1-carbaldehyde and its derivatives. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that are more atom-economical.

Key areas for investigation include:

Catalytic C-H Formylation: Investigating novel transition-metal or organocatalytic systems for the direct formylation of 2-methylindole (B41428) at the N1-position. This would circumvent the need for pre-functionalized starting materials and reduce waste.

Biocatalytic Approaches: Exploring the use of enzymes for the synthesis of this compound. Biocatalysis can offer high selectivity under mild reaction conditions, significantly improving the sustainability of the synthesis.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could provide a powerful and environmentally friendly method for the construction of the indole-1-carbaldehyde scaffold.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Formylation | High atom economy, reduced waste | Catalyst development, selectivity control |

| Biocatalytic Synthesis | High selectivity, mild conditions, green | Enzyme discovery and engineering |

| Photoredox Catalysis | Use of renewable energy, mild conditions | Substrate scope, quantum yield optimization |

Advanced Functionalization and Derivatization Strategies for Enhanced Chemical Space Exploration

The inherent reactivity of the aldehyde group and the potential for substitution on the indole (B1671886) ring make this compound an excellent platform for generating diverse chemical libraries. Future work should focus on developing novel functionalization and derivatization strategies.

Unexplored avenues include:

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component. This would allow for the rapid construction of complex molecules in a single step.

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of derivatives of this compound. This is particularly important for the efficient synthesis of analogs in drug discovery programs.

Domino Reactions: Investigating domino reaction sequences initiated by the reaction of the aldehyde group, leading to the formation of complex heterocyclic systems fused to the indole core.

Recent studies on related indole derivatives have shown that C4-arylation can be achieved, sometimes with unexpected migrations of functional groups, which could be a fruitful area of exploration for this compound. acs.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including improved safety, scalability, and reaction control. mit.edu The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising area for future research. uc.pt

Key objectives in this area are:

Development of Flow-Based Synthetic Routes: Adapting and optimizing existing synthetic methods for this compound for continuous flow conditions. researchgate.net This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Synthesis and Optimization: Coupling continuous flow reactors with automated systems for reaction monitoring and optimization. This would enable the rapid exploration of reaction parameters and the efficient production of a wide range of derivatives.

Telescoped Synthesis: Designing multi-step flow processes where the crude product from one step is directly used as the starting material for the next, minimizing purification and handling. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult | Straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Control | Limited | Precise control over temperature, pressure, and mixing |

| Reproducibility | Can be variable | High |

Exploration of Self-Assembly and Supramolecular Architectures involving this compound

The planar structure of the indole ring and the presence of hydrogen bond acceptors (the carbonyl oxygen) and potential donors (N-H in derivatives) suggest that this compound and its derivatives could participate in the formation of ordered supramolecular structures. nih.govnih.gov

Future research could explore:

Crystal Engineering: Systematically studying the solid-state packing of this compound derivatives to understand and control their crystal structures. This could lead to the design of materials with specific optical or electronic properties.

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces, which could have applications in electronics and sensor technology.

Liquid Crystals: Designing and synthesizing derivatives of this compound with liquid crystalline properties.

The study of intermolecular interactions, such as π-π stacking and hydrogen bonding, will be crucial in this area. nih.gov For instance, the crystal structure of related indole-3-carbaldehyde derivatives reveals the formation of chains and layers through such interactions. nih.govnih.gov

Synergistic Approaches Combining High-Throughput Experimentation and Advanced Computational Chemistry

To accelerate the discovery of new reactions and applications for this compound, a synergistic approach combining high-throughput experimentation (HTE) and computational chemistry should be adopted.

This integrated strategy would involve:

Computational Screening: Using density functional theory (DFT) and other computational methods to predict the reactivity of this compound in various transformations and to design novel derivatives with desired electronic or steric properties.

High-Throughput Experimentation (HTE): Employing HTE techniques to rapidly screen a large number of reaction conditions (catalysts, solvents, temperatures) for the synthesis and functionalization of this compound. nih.gov

Data-Driven Discovery: Utilizing machine learning algorithms to analyze the large datasets generated from HTE and computational studies to identify trends, predict optimal reaction conditions, and guide future experimental work. nih.gov

This combined approach will not only enhance the efficiency of research but also provide deeper insights into the underlying chemical principles governing the reactivity of this compound.

Q & A

Q. What are the most reliable synthetic routes for 2-Methyl-1H-indole-1-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often employs formylation reactions using anhydrous dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, 3-Chloro-1-methyl-1H-indole-2-carbaldehyde was synthesized by reacting 3-chloro-1-methyl-1H-indole with DMF and POCl₃ at 50°C for 3 hours, followed by neutralization and column chromatography . Key factors include stoichiometric control of POCl₃ (1.1 equivalents), temperature optimization, and post-reaction workup (e.g., ice-water quenching) to isolate the aldehyde product. Solvent choice (e.g., dichloromethane for extraction) and chromatographic purification (petroleum ether:ethyl acetate) are critical for yield and purity.

Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure of this compound derivatives?

Structural validation typically involves ¹H/¹³C NMR to identify characteristic signals, such as the aldehyde proton (~9.8–10.2 ppm) and indole ring protons (6.5–8.5 ppm). For example, methyl-substituted indole derivatives exhibit distinct splitting patterns due to steric and electronic effects . X-ray crystallography (using programs like SHELXL ) resolves bond lengths and angles, confirming regioselectivity in formylation. For instance, the C–O bond length in the aldehyde group typically ranges from 1.21–1.23 Å, consistent with carbonyl character.

Q. What are the common side reactions during formylation of methyl-substituted indoles, and how can they be mitigated?

Competing reactions include over-oxidation (to carboxylic acids) and electrophilic substitution at unintended positions. To minimize these:

- Use anhydrous conditions to prevent hydrolysis of the formyl intermediate .

- Optimize POCl₃ stoichiometry (excess leads to byproducts) .

- Monitor reaction progress via TLC or LC-MS to terminate before degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying the most electrophilic site (typically the aldehyde carbon). For example, Fukui indices may reveal preferential attack by amines or hydride reagents at the carbonyl group . Computational studies also assess steric effects from the methyl group, which may hinder access to the reaction site.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole carbaldehydes?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Approaches include:

- Variable-temperature NMR to detect tautomeric shifts (e.g., enol-keto equilibria).

- High-resolution mass spectrometry (HRMS) to distinguish isobaric compounds .

- Comparative analysis with synthesized analogs (e.g., 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde ) to validate assignments.

Q. How do substituents on the indole ring influence the biological activity of this compound derivatives?

Substituents like halogens or aryl groups modulate bioactivity by altering lipophilicity (LogP) or hydrogen-bonding capacity (TPSA). For example, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde exhibits enhanced antimicrobial activity compared to non-halogenated analogs due to increased electrophilicity . Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects with experimental IC₅₀ values .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

Low melting points and polymorphism complicate crystallization. Strategies include:

- Solvent screening (e.g., ethyl acetate/hexane mixtures) to induce slow nucleation.

- Seeding with microcrystals of analogous compounds .

- Cryocrystallography for thermally unstable samples.

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Strict adherence to anhydrous conditions (e.g., molecular sieves in DMF) .

- Detailed reporting of chromatographic gradients (e.g., 2:1 petroleum ether:ethyl acetate) .

- Calibration of analytical instruments (e.g., NMR lock mass) to standardize data .

Q. How can reaction mechanisms for formylation be validated experimentally?

- Isotopic labeling : Use DMF-d₇ to track formyl group incorporation via ²H NMR .

- Kinetic studies : Monitor intermediates via in situ IR spectroscopy.

- Control experiments : Substitute POCl₃ with other Lewis acids (e.g., PCl₅) to assess mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.